3-(2,3-Dihydro-1,4-benzodioxine-3-carbonylamino)-4-methoxy-3-methylbutanoic acid
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxine-3-carbonylamino)-4-methoxy-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring, a carbonylamino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-3-carbonylamino)-4-methoxy-3-methylbutanoic acid typically involves multiple steps, starting with the formation of the benzodioxine ring. One common approach is to start with 1,4-benzodioxine and introduce the necessary functional groups through a series of reactions, including nitration, reduction, and acylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydro-1,4-benzodioxine-3-carbonylamino)-4-methoxy-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid
4-Methoxy-3-methylbutanoic acid
Benzodioxine derivatives
Uniqueness: 3-(2,3-Dihydro-1,4-benzodioxine-3-carbonylamino)-4-methoxy-3-methylbutanoic acid stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4-methoxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(9-20-2,7-13(17)18)16-14(19)12-8-21-10-5-3-4-6-11(10)22-12/h3-6,12H,7-9H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNFFQGFEIXUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)NC(=O)C1COC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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